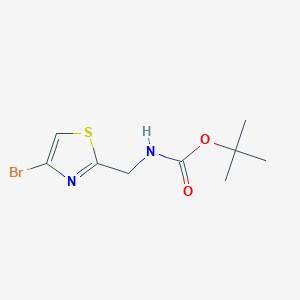
(4-Amino-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Übersicht
Beschreibung
The compound “(4-Amino-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone” is a complex organic molecule. It contains an amino group (NH2), a methyl group (CH3), a piperazine ring, and a methanone group (C=O). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms. The amino and methyl groups are likely attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amino group could participate in acid-base reactions, while the methanone group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Antidote for Poisoning
(4-Amino-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone, commonly referred to as 4-methylpyrazole or fomepizole, is notably documented for its application in treating acute poisoning from substances like methanol and ethylene glycol. It acts as a potent inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for the metabolism of methanol and ethylene glycol into their toxic metabolites. In cases of methanol poisoning, fomepizole has been used to prevent the formation of formaldehyde and formic acid, compounds responsible for the toxicity associated with methanol ingestion. It has been reported to be well-tolerated and offers advantages over traditional ethanol therapy in managing such poisonings (Hantson et al., 1999), (Baud et al., 1986), (Brown et al., 2001).
Pharmacokinetics and Safety Evaluation
Comprehensive studies have been conducted to understand the pharmacokinetics and safety profile of 4-methylpyrazole. This includes controlled studies to evaluate its safety in humans at various dose levels, ensuring that the compound is within the therapeutic range and monitoring for any potential side-effects. Such studies are fundamental for determining the appropriate dosages for therapeutic use and for understanding any potential adverse effects that may arise from its use (Jacobsen et al., 1988), (Jacobsen et al., 1996), (Hovda et al., 2005).
Clinical Applications in Special Populations
The compound's utility has also been explored in specific demographic groups, such as pediatric patients, where its use as an antidote for methanol and ethylene glycol poisoning has been documented. Its efficacy, safety, and appropriate dosage levels in these sensitive populations have been a focus, ensuring its safe application in all affected individuals (Brabander et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-amino-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-9-11(14)3-4-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXVYVATZQBZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



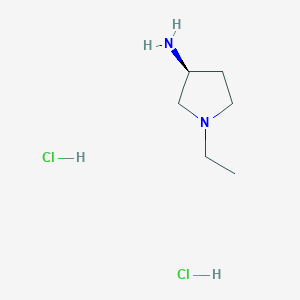

![hexahydro-2H-furo[3,4-b][1,4]oxazine](/img/structure/B1464618.png)
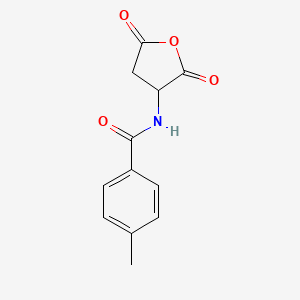
![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1464620.png)
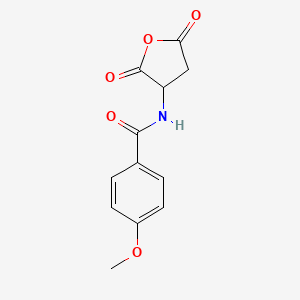
![methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate](/img/structure/B1464627.png)
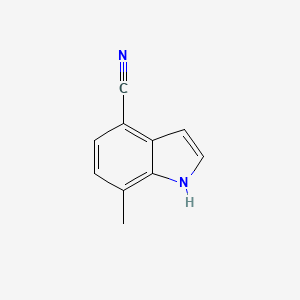
![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)

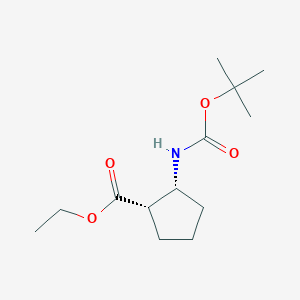
![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)

